1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside

描述

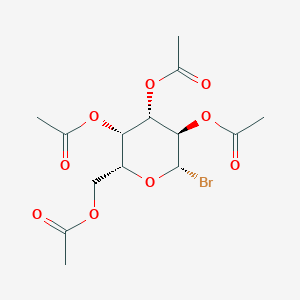

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside (CAS: 83497-42-1) is a key intermediate in carbohydrate chemistry, widely used in glycosylation reactions and polymer synthesis. Its molecular formula is C₁₅H₁₈BrNO₉, with a molecular weight of 438.3 g/mol . The compound features a β-configured galactopyranose core, where all hydroxyl groups except the anomeric position are acetylated. The bromine atom at the anomeric carbon acts as a leaving group, facilitating nucleophilic substitutions in glycosidic bond formation. This derivative is particularly valued for its stability under synthetic conditions and high reactivity in stereoselective reactions .

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAYKKUWALRRPA-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside can be synthesized through the bromination of 2,3,4,6-tetra-O-acetyl-D-galactose. The reaction typically involves the use of hydrobromic acid (HBr) or bromine (Br2) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the anomeric carbon .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization from solvents like diethyl ether or pentane .

化学反应分析

Types of Reactions

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as thiols, amines, or alcohols to form corresponding glycosides.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield free hydroxyl groups.

Common Reagents and Conditions

Nucleophiles: Thiols, amines, alcohols

Solvents: Diethyl ether, pentane, diisopropyl ether

Catalysts: Acetic acid, calcium carbonate

Major Products

Glycosides: Formed by substitution reactions with nucleophiles

Free Sugars: Formed by hydrolysis of acetyl groups

科学研究应用

Synthetic Organic Chemistry

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside serves as a versatile glycosylation reagent. It is utilized to introduce galactosyl residues into various substrates through nucleophilic substitution reactions. The compound's bromine atom acts as a leaving group, facilitating the formation of glycosidic bonds with nucleophiles such as alcohols and amines.

Key Reactions:

- Galactosylation: The compound is employed in the synthesis of glycosides by reacting with different alcohols or phenols, leading to the formation of β-galactosides. This process is essential in producing glycosylated compounds for pharmaceutical applications.

- Synthesis of Glycomimetics: It has been used to synthesize glycomimetics that mimic natural carbohydrates in biological processes. These derivatives often exhibit enhanced stability and bioactivity compared to their natural counterparts .

Biochemical Applications

In biochemistry, this compound plays a crucial role in studying carbohydrate-protein interactions.

Molecular Recognition Studies:

- Interactions with Galectins: The compound has been investigated for its binding affinity to galectins, a family of proteins that recognize β-galactosides. Studies indicate that modifications at the C-3 position of galactosides enhance their affinity for galectin-3 due to favorable π-electron stacking interactions .

- Inhibition Studies: It has been used in assays to evaluate the inhibitory effects on galectin-mediated processes, which are relevant in cancer biology and inflammation research. The compound's derivatives have shown potential as therapeutic agents by modulating galectin activity .

Material Science

The properties of this compound extend into material science through its incorporation into polymeric materials and nanostructures.

Applications:

- Functional Polymers: Its reactive acetyl groups allow for the modification of polymer backbones to create functional materials that can interact with biological systems. These polymers can be used for drug delivery systems where controlled release of therapeutic agents is desired .

- Nanomaterials: The compound has been explored for creating glyco-nanoparticles that can be used in targeted drug delivery and imaging applications due to their ability to bind specifically to certain receptors on cell surfaces .

Case Studies

作用机制

The mechanism of action of 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside involves its ability to act as a glycosyl donor. The bromine atom at the anomeric carbon is highly reactive and can be easily displaced by nucleophiles, facilitating the formation of glycosidic bonds. This reactivity is crucial for its use in glycosylation reactions, where it transfers the galactose moiety to acceptor molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide (CAS: 3068-32-4)

- Structural Differences: This compound is the alpha-anomer of the target molecule. The axial configuration of the bromine at the anomeric center reduces its reactivity in glycosylation compared to the beta-anomer, which has a more accessible equatorial leaving group .

- Applications : Primarily used in synthesizing alpha-linked galactosides, but requires harsher reaction conditions (e.g., silver triflate as a promoter) due to lower inherent reactivity .

2,3,6,2',3',4',6'-Hepta-O-acetyl-alpha-D-lactosyl bromide (Thermo Scientific)

- Structural Differences : A disaccharide derivative with seven acetyl groups and a bromine leaving group. The additional acetyl groups enhance solubility in organic solvents but complicate deprotection steps .

- Applications : Used in synthesizing lactose-containing glycoconjugates, such as human milk oligosaccharide analogs. Its extended structure enables complex oligosaccharide assembly but increases steric hindrance during reactions .

3,4,6-Tri-O-acetyl-D-galactitol

- The absence of a leaving group limits its utility in glycosylation but makes it suitable for hydrogenation or reduction studies .

- Synthesis Notes: Derived from bromo-intermediates like 1-bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside but requires immediate use due to instability .

2-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)thiopseudourea hydrobromide

- Functional Group Variation : Replaces the bromine with a thiopseudourea group. This modification shifts reactivity toward nucleophilic additions rather than glycosidic bond formation, making it useful in thioglycoside synthesis .

1-Bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose

- Stereochemical Contrast : The glucose analog differs in the configuration of the C4 hydroxyl group (axial in galactose vs. equatorial in glucose). This alters substrate specificity in enzymatic reactions and polymer properties .

Data Table: Key Attributes of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Anomeric Configuration | Acetyl Groups | Key Application |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₈BrNO₉ | 438.3 | β | 4 | Glycosylation, polymer synthesis |

| 1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide | C₁₄H₁₉BrO₉ | 435.2 | α | 4 | Alpha-linked galactoside synthesis |

| Hepta-O-acetyl-alpha-D-lactosyl bromide | C₂₆H₃₅BrO₁₇ | 743.3 | α | 7 | Disaccharide conjugation |

| 3,4,6-Tri-O-acetyl-D-galactitol | C₁₂H₁₈O₉ | 306.3 | N/A (sugar alcohol) | 3 | Hydrogenation studies |

Research Findings and Reactivity Insights

- Synthetic Efficiency: this compound is synthesized via bromination of tetra-acetyl galactose using HBr in acetic acid, achieving yields >90% . Its beta configuration enhances reactivity in Koenigs-Knorr glycosylations compared to alpha analogs .

- Stability Challenges : The bromo intermediate is highly labile and prone to hydrolysis, necessitating immediate use in subsequent steps .

- Polymer Applications: When reacted with methacrylic acid salts, it forms galactose-based monomers for biodegradable polymers, leveraging its stereochemistry to influence polymer crystallinity .

- Comparative Reactivity: The glucose analog (1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose) shows lower yields in polymer synthesis due to differences in steric and electronic effects .

生物活性

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside (1-Br-Ac4Gal) is a synthetic compound derived from galactose, characterized by the presence of a bromine atom at the anomeric carbon and four acetyl groups attached to the hydroxyl groups of the sugar ring. This compound plays a significant role in carbohydrate chemistry and has various biological applications, particularly in the study of glycosyltransferases and carbohydrate-protein interactions.

1-Br-Ac4Gal is recognized for its reactive nature, which makes it a valuable substrate in glycosylation reactions. The compound can be represented structurally as follows:

- Molecular Formula : C_{12}H_{15}BrO_{5}

- CAS Number : 19285-38-2

- Molecular Weight : 305.15 g/mol

Role in Glycosylation Reactions

1-Br-Ac4Gal serves as a glycosyl donor , facilitating the synthesis of various galactoside derivatives through nucleophilic displacement reactions. The bromine atom allows for effective glycosidic bond formation with hydroxyl groups from acceptor molecules, which is critical in synthesizing complex carbohydrates and glycoconjugates that are essential for cellular functions such as signaling and immune response .

Glycosyltransferase Substrate

This compound is extensively used to study glycosyltransferases , enzymes responsible for transferring sugar moieties. Research has demonstrated that 1-Br-Ac4Gal can elucidate the kinetics , specificity , and mechanisms of these enzymes, providing insights into their substrate recognition and binding processes.

Carbohydrate-Protein Interactions

1-Br-Ac4Gal is also employed as a probe to study interactions between carbohydrates and proteins, particularly lectins. By attaching reporter groups to this compound, researchers can monitor its binding affinities and specificities, contributing to a deeper understanding of carbohydrate-mediated cellular processes .

Case Study: Glycosylation Reactions

A notable study utilized 1-Br-Ac4Gal to synthesize various glycosides, demonstrating its effectiveness in forming new glycosidic bonds. The reaction can be summarized as follows:

This reaction showcases how 1-Br-Ac4Gal acts as a glycosyl donor in the presence of alcohols (ROH), leading to the production of β-D-galactosides .

Inhibition Studies

Research has indicated that derivatives synthesized from 1-Br-Ac4Gal exhibit potential anti-inflammatory properties. For instance, compounds derived from this precursor were tested for their ability to inhibit cyclooxygenase enzymes (COX), with some showing significant inhibition rates comparable to standard anti-inflammatory drugs .

Data Table: Biological Activity Summary

常见问题

Basic Questions

Q. What are the standard synthetic routes for 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via bromination of tetra-acetylated galactose derivatives. A common approach involves reacting tetra-O-acetyl-galactose with hydrogen bromide (HBr) in acetic acid under controlled anhydrous conditions. To optimize purity, use freshly distilled HBr and maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis of acetyl groups). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity validation should employ HPLC with UV detection at 210 nm, referencing retention times against standards .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm the β-anomeric configuration via H NMR (δ ~6.3 ppm for the anomeric proton) and C NMR (C1 resonance ~90 ppm).

- FT-IR : Validate acetyl groups (C=O stretch ~1740 cm) and bromide presence (C-Br stretch ~650 cm).

- Mass Spectrometry : ESI-MS or MALDI-TOF should show a molecular ion peak at m/z 411.2 (M+H) .

Q. What are the best practices for assessing purity in complex reaction mixtures?

- Methodological Answer : Use a dual analytical approach:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) can resolve impurities like deacetylated byproducts.

- TLC : Silica plates developed with toluene/ethyl acetate (7:3) visualize spots under UV (R ~0.4 for the target compound). Quantify impurities via integration of chromatographic peaks, ensuring <2% contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often arise from variations in bromination efficiency. To troubleshoot:

- Monitor Reaction Kinetics : Use in-situ H NMR to track bromine incorporation.

- Optimize Stoichiometry : Ensure a 1.2:1 molar ratio of HBr to tetra-acetyl-galactose to account for HBr volatility.

- Control Moisture : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis, improving yields to >75% .

Q. What strategies mitigate instability of this compound during long-term storage?

- Methodological Answer : The compound is hygroscopic and prone to decomposition. Store under inert gas (argon) at –20°C in amber vials. Pre-pack aliquots to minimize freeze-thaw cycles. Periodically validate stability via HPLC; degradation manifests as new peaks (e.g., deacetylated products at R ~8.2 min) .

Q. How can regioisomeric impurities be detected and eliminated during synthesis?

- Methodological Answer : Regioisomers (e.g., α-anomer or misacetylated derivatives) form due to incomplete acetylation or anomerization.

- Chromatographic Separation : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) and isocratic elution (hexane/isopropanol 85:15).

- Crystallization : Recrystallize from ethanol/diethyl ether to isolate the β-anomer. Confirm isomer purity via specific optical rotation ([α] = +120° to +125° in chloroform) .

Q. What advanced techniques validate the compound’s reactivity in glycosylation reactions?

- Methodological Answer : Test glycosylation efficiency using a model acceptor (e.g., methanol) under Koenigs-Knorr conditions (AgCO catalyst). Monitor reaction progress via F NMR if using fluorinated acceptors. For stereochemical control, adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) to favor β-retention (≥90% by H NMR) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how should researchers address this?

- Methodological Answer : Melting point variations (e.g., 65–67°C vs. 70–72°C) often reflect purity differences or polymorphic forms. Recrystallize the compound from multiple solvents (e.g., ethanol, acetone) and compare DSC thermograms. Consistent melting behavior after purification confirms a single crystalline phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。